N-(3-Nitrobenzyl)-2-phenylethanamine
Overview
Description
N-(3-Nitrobenzyl)-2-phenylethanamine is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine typically involves the nitration of benzyl compounds followed by amination. One common method is the nitration of benzyl chloride to form 3-nitrobenzyl chloride, which is then reacted with 2-phenylethanamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Nitrobenzyl)-2-phenylethanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Nitrobenzyl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzyl)-2-phenylethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
Comparison with Similar Compounds
- 3-Nitrobenzyl alcohol
- 3-Nitrobenzyl chloride
- 3-Nitrobenzyl bromide
Comparison: N-(3-Nitrobenzyl)-2-phenylethanamine is unique due to its phenylethanamine backbone, which imparts distinct chemical and biological properties compared to other nitrobenzyl derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBTUCGGDSIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344415 | |
Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104720-70-9 | |
Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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